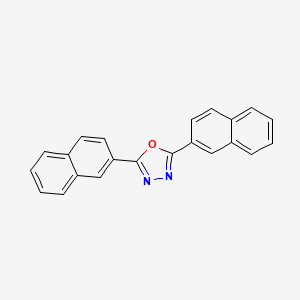![molecular formula C21H24NO5S- B14748871 (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the carboxylic acid and benzyl ester groups. The final step involves the formation of the p-toluenesulphonic acid salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound’s derivatives may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid
- Benzyl Ester p-Toluenesulphonic Acid Salt
- Other bicyclic compounds with similar structures
Uniqueness
The uniqueness of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt lies in its specific stereochemistry and functional groups. These features impart distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
This detailed article provides a comprehensive overview of (1R,3S,5R)-2-Azabicyclo[330]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H24NO5S- |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
benzenesulfonate;benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H19NO2.C6H6O3S/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;7-10(8,9)6-4-2-1-3-5-6/h1-3,5-6,12-14,16H,4,7-10H2;1-5H,(H,7,8,9)/p-1/t12-,13-,14+;/m1./s1 |
Clé InChI |
AEHOWQQIJJGNIU-NNNATCHMSA-M |
SMILES isomérique |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3.C1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



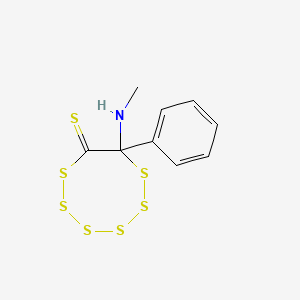

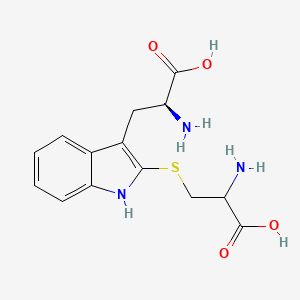
![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)

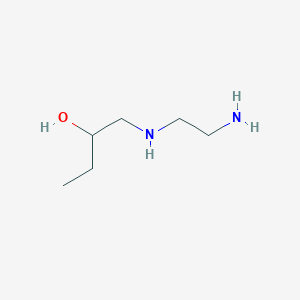
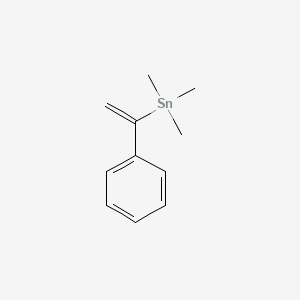
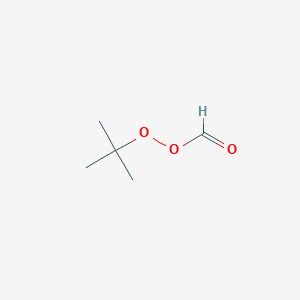
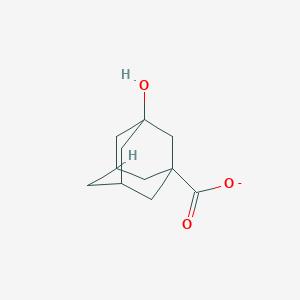

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
